molecular formula C11H7F3N2O2 B1426946 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 1394041-90-7

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No. B1426946
M. Wt: 256.18 g/mol
InChI Key: VWSHMDJRQAOWGN-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a derivative of benzoic acid . It carries a trifluoromethyl substituent at the 3-position .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)benzoic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H5F3O2 .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Research has highlighted the significance of trifluoromethylpyrazoles, particularly those with the trifluoromethyl group positioned on the 3- or 5-position of the pyrazole nucleus, in medicinal chemistry. These compounds exhibit varied activity profiles, with some demonstrating potent anti-inflammatory and antibacterial properties. The structural specificity of the trifluoromethylpyrazol moiety plays a crucial role in the pharmacological activity of these compounds, suggesting potential applications in designing novel therapeutic agents with improved efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).

Degradation Studies and By-products

Investigations into the stability and degradation pathways of nitisinone, a compound related to trifluoromethylpyrazoles, under various conditions using LC-MS/MS techniques have shed light on the formation of stable degradation products, including 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid. These studies contribute to a better understanding of the environmental and metabolic stability of such compounds, which is essential for assessing their safety and efficacy as pharmaceutical agents (Barchańska et al., 2019).

Quinoxaline Compounds and Catalysts

Quinoxaline compounds, which can be synthesized through reactions involving components similar to or including the trifluoromethylpyrazol moiety, have found applications as dyes, pharmaceuticals, and antibiotics. Their antitumoral properties have been explored, highlighting the versatility and potential of such structural motifs in the development of a wide range of biologically active compounds (Pareek & Kishor, 2015).

Environmental Toxicology and PFAS

In the context of environmental toxicology, the persistence and effects of perfluoroalkyl acids (PFAAs) and their derivatives have been extensively reviewed. While not directly related to 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, this research underscores the importance of understanding the environmental behavior and toxicological profiles of fluorinated compounds, which share structural elements with the trifluoromethylpyrazol moiety. Such knowledge is crucial for assessing the environmental and health impacts of a broad range of fluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Safety And Hazards

The safety data sheet for a related compound, 3-Amino-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSHMDJRQAOWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

CAS RN

1394041-90-7
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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